SU-13197
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Overview
Description
SU-13197 is a new orally active antiarrhythmic drug.
Scientific Research Applications
Metabolic Fate and Pharmacokinetics
- SU-13197 has been studied for its metabolism and pharmacokinetics. In a study involving rats and humans, it was found that this compound is almost completely metabolized, with the metabolites excreted in urine and feces. The study also noted significant individual variation in plasma levels following oral administration, suggesting the possibility of variable therapeutic responses among individuals (Shand, Cavanaugh, & Oates, 1971).
Applications in Nuclear Medicine
- The use of isotopes like I-131 in nuclear medicine has been extensively studied. One study presented a kinetic model for the distribution and renal clearance of I-131-labeled o-iodo-hippurate, showing its utility in evaluating renal diseases and the potential of large computers in interpreting nuclear medicine procedures (Degrazia, Scheibe, Jackson, Lucas, Fair, Vogel, & Blumin, 1974).
Radiopharmaceutical Production
- Research has also been conducted on the production of radiopharmaceuticals involving I-131. Techniques like the production of a continuous air stream of Ar-41 for monitoring I-131 and methods for removing I-131 from activated uranium fuel solutions are examples of such applications (Tseng & Jester, 1984); (Kitten & Cappiello, 1998).
Laser and Energy Transfer Studies
- Another area of research is the study of energy transfer in lasers, specifically the measurement of positive gain on the 1315-nm transition of atomic iodine, pumped by O2(a1Δ) produced in an electric discharge. This research has implications for understanding atomic interactions and energy transfer mechanisms in laser technology (Carroll, Verdeyen, King, Zimmerman, Laystrom, Woodard, Benavides, Kittell, & Solomon, 2005).
Nuclear Spectroscopy
- Extensive research in nuclear spectroscopy has been done using isotopes like A-131. Studies have focused on understanding the nuclear structure and characteristics of nuclides, providing essential data for the field of nuclear physics and related applications (Khazov, Mitropolsky, & Rodionov, 2006).
Properties
CAS No. |
12379-49-6 |
---|---|
Molecular Formula |
C20H23Cl2N3 |
Molecular Weight |
376.33 |
IUPAC Name |
1H-1-Benzazepine, 3-(p-chlorophenyl)-2,3,4,5-tetrahydro-(2-imidazolin-2-ylmethyl)-, monohydrochloride |
InChI |
InChI=1S/C20H22ClN3.ClH/c21-18-9-7-15(8-10-18)17-6-5-16-3-1-2-4-19(16)24(13-17)14-20-22-11-12-23-20;/h1-4,7-10,17H,5-6,11-14H2,(H,22,23);1H |
InChI Key |
AGCUFMAFYNRKOQ-UHFFFAOYSA-N |
SMILES |
ClC1=CC=C(C2CN(CC3=NCCN3)C4=CC=CC=C4CC2)C=C1.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SU-13197; SU 13197; SU13197. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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